Cas no 2247102-92-5 (3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride)

3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2247102-92-5
- 3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride
- EN300-6493339
- 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride
-
- Inchi: 1S/C8H9ClO4S/c1-2-13-8-5-6(14(9,11)12)3-4-7(8)10/h3-5,10H,2H2,1H3
- InChI Key: BOWFFFAYCNXAOM-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=C(C=1)OCC)O)(=O)=O
Computed Properties
- Exact Mass: 235.9910076g/mol
- Monoisotopic Mass: 235.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 72Ų
3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493339-10.0g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-6493339-1.0g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-6493339-2.5g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 2.5g |
$2240.0 | 2023-05-26 | ||
Enamine | EN300-6493339-0.5g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 0.5g |
$1097.0 | 2023-05-26 | ||
Enamine | EN300-6493339-0.25g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 0.25g |
$1051.0 | 2023-05-26 | ||
Enamine | EN300-6493339-0.05g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 0.05g |
$959.0 | 2023-05-26 | ||
Enamine | EN300-6493339-0.1g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 0.1g |
$1005.0 | 2023-05-26 | ||
Enamine | EN300-6493339-5.0g |
3-ethoxy-4-hydroxybenzene-1-sulfonyl chloride |
2247102-92-5 | 5g |
$3313.0 | 2023-05-26 |
3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride
3-Ethoxy-4-hydroxybenzene-1-sulfonyl Chloride: A Comprehensive Overview
3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride, also known by its CAS number 2247102-92-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a benzene ring that also bears an ethoxy and a hydroxyl group. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions.
The synthesis of 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of the corresponding benzene derivative followed by the introduction of the sulfonyl chloride group. Recent advancements in sulfonation techniques have enabled the production of this compound with higher purity and efficiency. Researchers have also explored the use of alternative solvents and catalysts to minimize environmental impact while maintaining product quality.
One of the most notable applications of 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical intermediates. The sulfonyl chloride group is highly reactive and can be easily converted into other functional groups, making it an ideal building block for drug development. For instance, it has been used in the preparation of anti-inflammatory agents and antiviral compounds. Recent studies have highlighted its potential in the development of novel antibiotics, where its reactivity plays a crucial role in forming complex molecular structures.
In addition to pharmaceutical applications, 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride finds utility in materials science. Its ability to form stable bonds with other molecules makes it valuable in the synthesis of advanced polymers and coatings. Researchers have reported its use in creating self-healing materials, where its reactive groups contribute to the material's ability to repair itself upon damage.
The hydroxyl group present in the molecule also confers hydrophilic properties, which are advantageous in certain applications such as wetting agents and surfactants. Recent investigations have explored its use in enhancing the performance of water-based paints and coatings, where its hydrophilic nature improves adhesion and durability.
Safety considerations are paramount when handling 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride. Due to its reactivity, proper protective equipment must be worn during synthesis and handling. Storage should be in a cool, dry place away from incompatible materials to prevent unintended reactions.
In conclusion, 3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride, with its unique chemical properties and diverse applications, continues to be an important compound in modern chemistry. Ongoing research is expected to uncover new uses and improve existing processes, further solidifying its role in various industries.
2247102-92-5 (3-Ethoxy-4-hydroxybenzene-1-sulfonyl chloride) Related Products
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)




